Product packaging for Nargenicin(Cat. No.:CAS No. 75923-01-2)

Nargenicin

Katalognummer: B1140494
CAS-Nummer: 75923-01-2
Molekulargewicht: 561.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of Polyketides in Natural Product Discovery

Polyketides are a large and diverse group of secondary metabolites synthesized by various organisms, including bacteria, fungi, plants, and marine organisms. nii.ac.inwikipedia.org Their biosynthesis involves the iterative condensation of small carboxylic acid units, primarily acetate (B1210297) and propionate (B1217596), catalyzed by complex enzyme systems known as polyketide synthases (PKSs). nii.ac.inwikipedia.orgrsc.org This assembly-line-like process allows for the generation of molecules with remarkable structural diversity. wikipedia.orgsciepublish.com

The structural variety of polyketides translates into a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, antitumor, antiviral, immunosuppressive, and anti-inflammatory properties. nii.ac.inrsc.orgnih.govresearchgate.net Many clinically important drugs, such as erythromycin (B1671065), tetracyclines, rapamycin, and lovastatin, are polyketides or their derivatives. nii.ac.inrsc.orgsrce.hrrsc.org The ongoing threat of antimicrobial resistance and the need for new therapeutic agents across various disease areas underscore the continued significance of polyketides in natural product discovery. nih.gov Advances in genomics, metabolomics, and synthetic biology are further facilitating the discovery and engineering of novel polyketides. wikipedia.orgsciepublish.comrsc.org

Overview of Nargenicin's Biological Relevance in Research

This compound (also known as this compound A1, CP-47,444, or CS-682) is a 28-carbon macrolide characterized by a fused tricyclic core and a unique ether bridge. wikipedia.orgnih.gov It was originally isolated from Nocardia argentinensis and Nocardia sp. CS682. wikipedia.orgmedchemexpress.comresearchgate.net Research has primarily focused on this compound's biological activities, particularly its effects on bacteria and various cell lines.

This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria, including strains resistant to established antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgmedchemexpress.comresearchgate.netabcam.commdpi.comhellobio.comjcdr.net Studies have indicated that this compound exhibits stronger anti-MRSA activity compared to some other antibiotics, such as erythromycin and vancomycin (B549263), while displaying lower cytotoxicity than erythromycin and spiramycin. researchgate.nethellobio.comjcdr.net

Beyond its antibacterial effects, this compound has shown promise in other research areas. It has been investigated for its potential in inducing cell differentiation and inhibiting cell proliferation in human myeloid leukemia cell lines. wikipedia.orgmdpi.comhellobio.com Furthermore, research suggests that this compound A1 possesses anti-inflammatory and antioxidant activities. medchemexpress.comabcam.commdpi.comnih.gov Studies in LPS-stimulated macrophages and zebrafish models have indicated that this compound A1 can attenuate inflammatory and oxidative responses by blocking the NF-κB signaling pathway. nih.gov Research has also explored the protective effects of this compound A1 against drug-induced oxidative stress and apoptosis in cell lines. medchemexpress.commdpi.com

Recent research has also delved into the mechanism of this compound's antibacterial action, identifying its target as the replicative DNA polymerase, DnaE1, in bacteria like Mycobacterium tuberculosis. nih.govacs.orgbiorxiv.orgresearchgate.netcabidigitallibrary.org This interaction is DNA-dependent, with this compound binding in a unique manner that inhibits DNA synthesis. acs.orgbiorxiv.orgresearchgate.net

The biosynthesis of this compound is believed to be closely related to fatty acid biosynthesis, involving a polyketide chain derived from precursors like acetate and propionate. wikipedia.org Tailoring steps in the biosynthesis have also led to the discovery of novel this compound analogues with potential anti-cancer activities. acs.orgiomcworld.commdpi.com

Eigenschaften

CAS-Nummer

75923-01-2

Molekularformel

C29H39NO10

Molekulargewicht

561.6

Aussehen

White solid

Herkunft des Produkts

United States

Microbial Origin and Isolation Contexts

Nocardia Species as Primary Producers

Several Nocardia species have been identified as producers of nargenicin. Notably, Nocardia argentinensis was an early source from which this compound (initially referred to as antibioticum CP-47,444) was isolated in 1977. wikipedia.orgjmb.or.kr Another significant producer is Nocardia sp. strain CS682, a rare actinobacterium isolated from soil samples in Jeonnam, Republic of Korea. jmb.or.krasm.org This strain is recognized for its ability to produce this compound A1. asm.org Other Nocardia species reported to produce this compound include N. arthritidis and Nocardia sp. ATCC 39177 (also designated N467-32). karger.comgoogle.com.na The genetic basis for this compound production in Nocardia species has been investigated, with the identification of the biosynthetic gene cluster (BGC) responsible for its synthesis. karger.comresearchgate.net

The isolation of this compound from Nocardia typically involves the fermentation of the bacterial culture. The antibiotic is then extracted from the culture broth using organic solvents, such as methyl isobutyl ketone. google.com.na Subsequent purification steps, including chromatography or counter-current distribution, are employed to isolate the this compound compound. google.com.na

Research findings highlight the specific activity of this compound isolated from Nocardia strains. For instance, this compound from Nocardia sp. CS682 has shown particularly high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Isolation from Other Actinomycetes

While Nocardia species are primary producers, this compound A1 has also been reported to be isolated from Actinomyces sp. Gö301. adipogen.combiomol.com This indicates that the production of this compound is not exclusively limited to the Nocardia genus but can be found in other members of the Actinomycetes class.

Research on the production of this compound from these sources includes studies on enhancing production levels. For Nocardia sp. CS682, supplementation of fermentation broth with different biosynthetic precursors like methyl oleate (B1233923), sodium propionate (B1217596), and sodium acetate (B1210297) has been shown to improve this compound A1 yields. jmb.or.kr

Below is a table summarizing some of the microbial sources and associated this compound compounds:

Microbial SourceThis compound CompoundIsolation Contexts
Nocardia argentinensisThis compound (CP-47,444)Initial isolation
Nocardia sp. CS682This compound A1Isolated from soil, focus on anti-MRSA activity
Nocardia arthritidisThis compoundReported producer
Nocardia sp. ATCC 39177This compound C1Isolated from fermentation broth
Actinomyces sp. Gö301This compound A1Reported source

Nargenicin Biosynthesis and Pathway Elucidation

Polyketide Synthase (PKS) Assembly

Nargenicin is synthesized via a Type I PKS system. nih.govmdpi.comnih.govjmb.or.kr Type I PKSs are large, multi-functional enzyme complexes that operate in a modular fashion, acting as assembly lines for polyketide chain elongation. nih.govgoogle.comwikipedia.orgnih.govgoogle.com

The carbon skeleton of this compound is constructed through the sequential condensation of acyl-CoA precursors. Feeding experiments using isotopically labeled acetate (B1210297) and propionate (B1217596) have confirmed their incorporation into the this compound structure. wikipedia.orgjmb.or.krkoreascience.krresearchgate.netdatapdf.com Specifically, studies have shown that five acetate units are incorporated into the molecule. mdpi.com The activated precursors, such as malonyl-CoA derived from acetate, are utilized in a series of decarboxylative condensation reactions catalyzed by the PKS machinery, forming the growing polyketide chain. nih.govmdpi.com

Type I PKSs, like the one responsible for this compound biosynthesis, are characterized by their modular organization. Each module typically contains a set of catalytic domains necessary for one round of chain elongation and modification. These domains commonly include a ketosynthase (KS) domain for C-C bond formation, an acyltransferase (AT) domain for selecting and loading the acyl-CoA extender unit, and an acyl carrier protein (ACP) domain that carries the growing polyketide chain as a thioester. nih.govgoogle.comwikipedia.orgnih.gov Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) can be present within modules to introduce specific reduction and dehydration steps, contributing to the structural diversity of polyketides. nih.govgoogle.com The PKS assembly line iteratively adds precursor units and performs modifications according to the sequence of modules, ultimately generating a linear or sometimes cyclized polyketide intermediate. wikipedia.orgnih.gov

Post-PKS Modification and Tailoring Steps

Following the assembly of the core polyketide chain by the PKS, a series of enzymatic tailoring steps are required to form the mature this compound molecule. These modifications include cyclizations, oxidations, and the attachment of additional moieties.

A distinctive structural feature of this compound is the ether bridge connecting carbons C8 and C13 within its cis-decalin core. wikipedia.orgqucosa.deresearchgate.netresearchgate.netnih.gov This unusual oxygen linkage is formed through a specific enzymatic reaction. Recent research has identified a putative iron-α-ketoglutarate-dependent dioxygenase within the this compound biosynthetic gene cluster that is responsible for catalyzing the formation of this ether bridge. qucosa.deresearchgate.netnih.govacs.org This enzyme acts on a deoxygenated precursor, 8,13-deoxythis compound, to introduce the ether linkage. nih.gov

The pyrrole-2-carboxylate moiety is another key structural component of this compound, attached to the macrolide core via an ester linkage. researchgate.netnih.govresearchgate.net Studies have shown that this pyrrole (B145914) ring is derived from the amino acid L-proline. researchgate.netnih.govresearchgate.netscience.govacs.org The biosynthesis of the pyrrole moiety involves the concerted action of several enzymes. Specifically, genes designated ngnN4, ngnN5, and ngnN3 have been identified in Nocardia sp. CS682 as being involved in this process. nih.govresearchgate.netscience.gov NgnN4, a proline adenyltransferase, catalyzes the ATP-dependent activation of L-proline to L-prolyl-AMP. nih.govresearchgate.netscience.govacs.org The activated prolyl group is then transferred to NgnN5, a proline carrier protein (PCP), forming a prolyl-S-peptidyl carrier protein intermediate. nih.govresearchgate.netscience.govacs.org Finally, NgnN3, a flavine-dependent acyl-coenzyme A dehydrogenase, catalyzes a two-step oxidation of the prolyl-S-PCP to generate the pyrrole-2-carboxylate moiety. nih.govresearchgate.netscience.gov This activated pyrrole-2-carboxylate is subsequently attached to the macrolide aglycon, nodusmicin (B14109992), forming this compound A1. researchgate.netnih.govresearchgate.net

Beyond the formation of the ether bridge and the attachment of the pyrrole, this compound undergoes further enzymatic modifications. Acetylation is one such derivatization that has been observed. researchgate.netacs.orgnih.govacs.orgresearchgate.netrsc.org Two acetylated derivatives, 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin, have been isolated from Nocardia sp. CS682. researchgate.netacs.orgnih.govacs.orgrsc.org Research has identified NgnL as an enzyme responsible for the regiospecific acetylation at the hydroxyl group at position 18 (18-OH) of nodusmicin, utilizing acetyl-CoA as the acetate donor. researchgate.net Other enzymes, including NgnP1, NgnM, and NgnO3, have also been implicated in various post-PKS tailoring steps during this compound biosynthesis, contributing to the final structure and diversity of this compound analogues. researchgate.netacs.orgnih.govacs.org

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

Enzyme/ProteinProposed RoleRelevant Biosynthesis Stage
PKS SystemPolyketide chain assemblyPolyketide Synthase (PKS) Assembly
NgnN4Proline adenyltransferasePyrrole Moiety Biosynthesis
NgnN5Proline carrier protein (PCP)Pyrrole Moiety Biosynthesis
NgnN3Flavine-dependent acyl-CoA dehydrogenasePyrrole Moiety Biosynthesis
DioxygenaseFormation of C8-C13 ether bridgePost-PKS Modification
NgnLRegiospecific acetylation at 18-OHOther Enzymatic Derivatizations
NgnP1, NgnM, NgnO3Involved in post-PKS tailoring stepsPost-PKS Modification

Biosynthetic Gene Cluster (BGC) Characterization

The genetic basis for this compound production lies within a dedicated biosynthetic gene cluster (BGC). The nar BGC, also referred to with ngn genes, has been identified and characterized in producer organisms such as Nocardia argentinensis, Nocardia arthritidis, and Nocardia sp. CS682. nih.govacs.orgresearchgate.netresearchgate.net This cluster contains the necessary genetic information for the biosynthesis of this compound A1. secondarymetabolites.orgsecondarymetabolites.org The size of the identified nar BGC from Nocardia arthritidis is approximately 85 kb. unimelb.edu.auresearchgate.net

Heterologous expression of the nar BGC from Nocardia sp. CS682 in Streptomyces venezuelae has successfully led to the production of this compound A1, confirming that this gene cluster is sufficient for the biosynthesis of the compound. nih.govacs.orgresearchgate.netresearchgate.net

Identification and Annotation of Key Genes (e.g., nar BGC, ngn genes)

The nar BGC comprises a set of genes responsible for the different stages of this compound biosynthesis, including polyketide chain assembly and post-PKS modifications. researchgate.netnih.gov Genes within this cluster are often designated with prefixes like "nar" or "ngn". secondarymetabolites.orgsecondarymetabolites.orgnih.gov

Key genes identified within the nar BGC include those encoding for Type I polyketide synthases (PKS), which are megaenzymes responsible for assembling the polyketide backbone from acyl-CoA precursors. researchgate.netnih.gov Additionally, genes encoding enzymes involved in tailoring steps, such as oxygenases, methyltransferases, and enzymes responsible for the formation of the unique pyrrole moiety and the ether bridge, are present. nih.govacs.orgresearchgate.netnih.gov

For instance, a set of four genes, ngnN4, ngnN5, ngnN3, and ngnN2, have been identified in Nocardia sp. CS682 and shown to be involved in the biosynthesis of the pyrrole moiety of this compound A1. nih.govresearchgate.net These genes exhibit sequence similarity to genes involved in pyrrole biosynthesis in other bacteria. nih.govresearchgate.net

Table 1 provides a summary of some identified genes and their predicted functions within the this compound BGC based on available research.

Gene IdentifierPredicted FunctionRole in BiosynthesisSource Organism(s)
ngnN4Proline adenyltransferaseCatalyzes ATP-dependent activation of L-proline to L-prolyl-AMP for pyrrole synthesis. nih.govresearchgate.netNocardia sp. CS682
ngnN5Proline carrier protein (PCP)Carries L-prolyl-AMP for subsequent oxidation steps in pyrrole synthesis. nih.govresearchgate.netNocardia sp. CS682
ngnN3Flavine-dependent acyl-coenzyme A dehydrogenaseCatalyzes the two-step oxidation of prolyl-S-PCP into pyrrole-2-carboxylate. nih.govresearchgate.netNocardia sp. CS682
ngnN2Predicted to be involved in pyrrole transferPredicted to transfer the activated pyrrole-2-carboxylic acid to the aglycon. researchgate.netNocardia sp. CS682
NarN or NgnO3DioxygenaseDirectly responsible for the formation of the unusual ether bridge. researchgate.netNocardia argentinensis, Nocardia arthritidis, Nocardia sp. CS682 researchgate.netunimelb.edu.au
NgnMEnzyme involved in post-PKS modification pathwayInvolved in tailoring steps after polyketide chain assembly. nih.govacs.orgresearchgate.netNocardia sp. CS682
NgnP1Enzyme involved in post-PKS modification pathwayInvolved in tailoring steps after polyketide chain assembly. nih.govacs.orgresearchgate.netNocardia sp. CS682
narR/ngnUdnaE homologue (putative regulatory/resistance)Suggested role as a "decoy" in self-resistance. biorxiv.orgnih.govresearchgate.netresearchgate.netNocardia sp. CS682

Role of Specific Enzymes in Pathway Progression

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by proteins encoded within the BGC. Polyketide synthases (PKSs) are central to the process, iteratively adding extender units (derived from acetate and propionate) to a growing polyketide chain. wikipedia.orgontosight.ainih.gov

Specific enzymes are crucial for tailoring the polyketide backbone and adding the characteristic functional groups of this compound. For example, enzymes like NgnN4, NgnN5, and NgnN3 work in concert to convert L-proline into the pyrrole-2-carboxylic acid moiety that is esterified to the macrolide core. nih.govresearchgate.net NgnN4 activates L-proline, NgnN5 acts as a carrier protein, and NgnN3 catalyzes the oxidation steps. nih.govresearchgate.net

The formation of the unique ether bridge in this compound is catalyzed by a specific dioxygenase, identified as NarN or NgnO3. researchgate.net This enzyme is directly responsible for creating this structural feature from a deoxygenated precursor. researchgate.net Other enzymes, such as NgnP1 and NgnM, are involved in further post-PKS modifications that contribute to the final structure of this compound A1 and its analogues. nih.govacs.orgresearchgate.net

Self-Resistance Mechanisms in Producer Organisms

Producer organisms of antibiotics often possess mechanisms to protect themselves from the toxic effects of the compounds they produce. In the case of this compound, a self-resistance mechanism has been suggested involving a dnaE homologue gene, narR or ngnU, located adjacent to the this compound BGC in Nocardia sp. CS682. biorxiv.orgnih.govresearchgate.netresearchgate.net

This compound is known to inhibit the replicative DNA polymerase (DnaE) in susceptible bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. biorxiv.orgnih.govacs.org The narR/ngnU gene in the producer organism is hypothesized to encode a modified DnaE protein that acts as a "decoy". biorxiv.orgnih.govresearchgate.netresearchgate.net This decoy protein would bind to this compound, preventing it from inhibiting the essential, native DNA polymerase required for the producer organism's survival. biorxiv.orgnih.govacs.org For this decoy mechanism to function effectively, the DnaE homologue in the producer organism would likely need to bind this compound in a DNA-independent manner. biorxiv.orgnih.govacs.org

This proposed self-resistance mechanism involving a modified target enzyme is a common strategy employed by antibiotic-producing microorganisms.

In Vitro Biological Activities and Research Applications

Antimicrobial Research

Nargenicin has been identified as a narrow-spectrum antimicrobial agent, primarily exhibiting activity against Gram-positive bacteria nih.govacs.orgnih.gov. Its mechanism of action involves targeting the replicative DNA polymerase, DnaE nih.govacs.orgnih.gov.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

This compound demonstrates strong antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus wikipedia.orgnih.govresearchgate.netacs.orgnih.gov. Notably, it has shown effectiveness against methicillin-resistant S. aureus (MRSA) strains in vitro wikipedia.orgnih.govresearchgate.netacs.orgnih.gov.

Research has also investigated this compound's activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis acs.orgnih.gov. Studies indicate that this compound is bactericidal against Mtb in vitro, inhibiting growth by blocking the replicative DNA polymerase, DnaE1 acs.orgnih.gov. It has shown comparable activity against a range of drug-sensitive and drug-resistant clinical isolates of Mtb acs.orgnih.gov. The activity against Mtb can be influenced by the culture medium composition, with increased potency observed in media containing Tween-80, potentially due to increased drug permeability acs.orgnih.gov.

Investigation of Spectrum and Potency in Research Models

This compound is considered a narrow-spectrum antimicrobial, with its activity primarily directed towards Gram-positive bacteria wikipedia.orgnih.govresearchgate.netacs.orgnih.gov. While highly active against Staphylococcus aureus and mycobacteria, it has shown a lack of activity against certain related Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis, as well as Gram-negative bacteria nih.gov.

The potency of this compound has been evaluated in various research models. Against M. tuberculosis H37Rv, the minimum inhibitory concentration (MIC) was reported as 12.5 μM under standard culture conditions acs.orgnih.govbiorxiv.org. Studies comparing this compound's activity to other antibiotics against Gram-positive clinical isolates, including MRSA and vancomycin-resistant S. aureus (VRSA), have indicated that this compound A1 exhibits strong antibacterial properties jcdr.netjcdr.net. Its activity against Staphylococcus aureus strains has been found to be comparable to erythromycin (B1671065), with notably lower cytotoxicity jcdr.netjcdr.net.

The differential activity of this compound across bacterial species appears to be partly linked to the DNA binding affinity of their respective replicative polymerases nih.gov.

Cellular Proliferation and Differentiation Modulation Studies

Beyond its antimicrobial effects, this compound has been explored for its ability to modulate cellular processes, specifically proliferation and differentiation, in research models wikipedia.orgmdpi.comnih.gov.

Inhibition of Uncontrolled Cell Proliferation in Research Models

This compound has demonstrated the capacity to inhibit uncontrolled cell proliferation in certain research models wikipedia.orgmdpi.comnih.gov. For instance, studies using a human myeloid leukemia cell line (HL-60) have shown that this compound can reduce cell proliferation, particularly when used in combination with agents like 1,25-dihydroxyvitamin D3 or all-trans retinoic acid nih.govcaymanchem.comresearchgate.net. One study reported a 37-47% reduction in cell proliferation in HL-60 cells when treated with 200 μM this compound in combination with these agents caymanchem.com.

Induction of Cell Differentiation in Relevant Cell Lines

In addition to inhibiting proliferation, this compound has been shown to induce cell differentiation in relevant cell lines wikipedia.orgmdpi.comnih.gov. Research with the HL-60 human myeloid leukemia cell line indicates that this compound can enhance cell differentiation wikipedia.orgnih.govcaymanchem.comresearchgate.net. This induction of differentiation is suggested to occur via PKCβI/MAPK pathways caymanchem.comresearchgate.net. One study noted an 82-85% increase in cell differentiation in HL-60 cells treated with 200 μM this compound alongside 1,25-dihydroxyvitamin D3 or all-trans retinoic acid caymanchem.com. These findings suggest a potential role for this compound in research related to neoplastic diseases mdpi.comnih.gov.

Anti-Inflammatory Research Paradigms

This compound has also been investigated within anti-inflammatory research paradigms mdpi.commedchemexpress.comnih.gov. Studies have explored its effects on inflammatory responses in cellular and in vivo models nih.govresearchgate.netresearchgate.net.

Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, has shown that this compound A1 can attenuate LPS-induced inflammatory responses medchemexpress.comnih.govresearchgate.netresearchgate.net. This includes the inhibition of the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 nih.govresearchgate.netresearchgate.net. These effects were associated with decreased expression of inducible NO synthase and cyclooxygenase-2 nih.govresearchgate.netresearchgate.net. Furthermore, this compound A1 has been observed to attenuate the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α in these models researchgate.netresearchgate.net. The anti-inflammatory effects of this compound A1 on LPS stimulation may be related to the inactivation of the NF-κB signaling pathway nih.govresearchgate.net.

This compound A1 has also demonstrated antioxidant potential, inhibiting the generation of reactive oxygen species (ROS) in LPS-treated macrophages nih.govresearchgate.net. This antioxidant activity may contribute to its protective effects against oxidative stress associated with inflammatory responses nih.govresearchgate.net.

Data Table: In Vitro Activities of this compound

ActivityResearch Model / Cell LineKey FindingsRelevant Section
Antimicrobial Activity (Gram-Positive)Staphylococcus aureus (including MRSA)Strong antibacterial activity. wikipedia.orgnih.govresearchgate.netacs.orgnih.gov Effective against MRSA. wikipedia.orgnih.govresearchgate.netacs.orgnih.gov4.1.1
Antimicrobial Activity (M. tuberculosis)Mycobacterium tuberculosis (H37Rv, clinical isolates)Bactericidal activity. acs.orgnih.gov Inhibits DnaE1. acs.orgnih.gov Activity against drug-sensitive and resistant strains. acs.orgnih.gov MIC of 12.5 μM (H37Rv). acs.orgnih.govbiorxiv.org4.1.1, 4.1.2
Inhibition of Cell ProliferationHL-60 human myeloid leukemia cellsReduces proliferation, especially in combination with differentiation inducers. nih.govcaymanchem.comresearchgate.net4.2.1
Induction of Cell DifferentiationHL-60 human myeloid leukemia cellsInduces differentiation, potentially via PKCβI/MAPK pathways. nih.govcaymanchem.comresearchgate.net4.2.2
Anti-Inflammatory Activity (Mediator Release)RAW 264.7 macrophages (LPS-stimulated)Inhibits release of NO and PGE2. nih.govresearchgate.netresearchgate.net Decreases iNOS and COX-2 expression. nih.govresearchgate.netresearchgate.net4.3
Anti-Inflammatory Activity (Cytokine Expression)RAW 264.7 macrophages (LPS-stimulated)Attenuates expression of pro-inflammatory cytokines (e.g., TNF-α). researchgate.netresearchgate.net4.3
Antioxidant ActivityRAW 264.7 macrophages (LPS-stimulated)Inhibits ROS generation. nih.govresearchgate.net4.3

Attenuation of Oxidative Stress Responses in Cellular Models

This compound A1 has demonstrated antioxidant potential in cellular models. It has been reported to protect against tacrolimus-induced oxidative stress-mediated DNA damage and apoptosis in hirame natural embryonic (HINAE) cells. mdpi.commedchemexpress.comresearchgate.netmdpi.com In LPS-treated RAW 264.7 macrophages, this compound A1 strongly inhibited the generation of reactive oxygen species (ROS). nih.govexcli.deresearchgate.net This supports the potential use of this compound A1 as an antioxidant for managing oxidative stress associated with inflammatory responses. nih.govresearchgate.net Furthermore, this compound A1 showed protective effects against NO and ROS production in LPS-injected zebrafish larvae. nih.govexcli.deexcli.de

Anti-Angiogenic Investigations

Research has explored the anti-angiogenic properties of this compound and its analogs, particularly 23-demethyl 8,13-deoxythis compound (compound 9). nih.govnih.govscilit.comresearchgate.netresearchgate.netresearchgate.net

Inhibition of Angiogenic Characteristics in Endothelial Cell Models

A novel this compound A1 analog, compound 9, has been found to effectively inhibit in vitro angiogenic characteristics of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). nih.govnih.govresearchgate.netresearchgate.net These inhibited characteristics include proliferation, invasion, capillary tube formation, and adhesion of HUVECs. nih.govnih.govresearchgate.net In vivo studies using the chorioallantoic membrane (CAM) of growing chick embryos also showed that compound 9 suppressed neovascularization without exhibiting toxicity against pre-existing vessels. nih.govnih.gov

Modulation of Pro-Angiogenic Signaling (e.g., VEGF/VEGFR2, HIF-1α)

The anti-angiogenic properties of compound 9 are related to the downregulation of key signaling pathways. In HUVECs, compound 9 suppressed VEGF/VEGFR2-mediated downstream signaling pathways. nih.govnih.govresearchgate.net It also reduced the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes involved in the degradation of the extracellular matrix, which is crucial for endothelial cell migration and invasion during angiogenesis. nih.govnih.govresearchgate.netresearchgate.net

Furthermore, compound 9 was found to decrease angiogenesis induced by AGS gastric cancer cells in HUVECs by blocking the expression of hypoxia-inducible factor-1α (HIF-1α) and VEGF in the AGS cells. nih.govnih.govresearchgate.netresearchgate.netmdpi.com HIF-1α plays a critical role in promoting tumor angiogenesis by activating the transcription of pro-angiogenic factors like VEGF. researchgate.netmdpi.com Studies suggest that cyclophilin A (CypA) is a potential cellular target of compound 9, and its downregulation may be associated with the inhibition of HIF-1α and VEGF expression in gastric cancer cells, thereby contributing to the anti-angiogenic effect. researchgate.netresearchgate.netmdpi.com

Table 2: Effects of this compound A1 Analog (Compound 9) on Angiogenic Factors and Signaling

Target/PathwayEffect of Compound 9 Treatment (in HUVECs or AGS cells)Reference
HUVEC ProliferationInhibition (VEGF-stimulated) nih.govnih.govresearchgate.netresearchgate.net
HUVEC InvasionInhibition (VEGF-stimulated) nih.govnih.govresearchgate.net
Capillary Tube FormationInhibition nih.govnih.govresearchgate.net
HUVEC AdhesionInhibition (VEGF-stimulated) nih.govnih.gov
VEGF/VEGFR2 SignalingDownregulation nih.govnih.govresearchgate.net
MMP-2 ExpressionDownregulation nih.govnih.govresearchgate.netresearchgate.net
MMP-9 ExpressionDownregulation nih.govnih.govresearchgate.netresearchgate.net
HIF-1α ExpressionBlocking (in AGS cells) nih.govnih.govresearchgate.netresearchgate.netmdpi.com
VEGF ExpressionBlocking (in AGS cells) nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Cyclophilin A (CypA)Suppression of expression (in AGS cells) researchgate.netresearchgate.netmdpi.com

Immunomodulatory Research Aspects

Beyond its direct antibacterial and anti-inflammatory effects, this compound A1 has shown some immunomodulatory research aspects. It has been noted for its potential in immunomodulation and cell protective effects, which have generated interest in the molecule. researchgate.netacs.orgnih.gov While the precise mechanisms of its immunomodulatory activities are still under investigation, its ability to attenuate inflammatory responses by modulating pathways like NF-κB suggests a role in influencing immune cell activity. researchgate.netnih.govexcli.denih.govexcli.de Research also mentions its potential application in inflammatory neurodegenerative diseases based on the inhibition of inflammatory responses in microglia. excli.de

Molecular Mechanisms of Action

Target Identification and Validation in Bacterial Systems

Research has identified the replicative DNA polymerase, specifically the DnaE subunit (also referred to as DnaE1 or PolC in different bacterial species), as the primary molecular target of nargenicin. researchgate.netbiorxiv.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgacs.orgnih.gov This was initially demonstrated in Staphylococcus aureus and subsequently validated in Mycobacterium tuberculosis (Mtb). biorxiv.orgnih.govresearchgate.netacs.orgnih.govacs.org

Inhibition of Replicative DNA Polymerase (DnaE/DnaE1)

This compound inhibits the DNA polymerase activity of purified DnaE1. biorxiv.orgnih.govresearchgate.netacs.org Studies using macromolecular incorporation assays in Mtb have shown that this compound significantly reduces the incorporation of radiolabeled precursors into DNA, with limited impact on RNA, protein, peptidoglycan, and fatty acid synthesis. biorxiv.orgnih.govacs.org For instance, treatment of Mtb with this compound at 2× and 20× MIC resulted in a 60% and >95% reduction in [³H]-uracil incorporation into DNA, respectively. biorxiv.orgnih.govacs.org

Comparative studies of this compound's inhibitory activity against the replicative DNA polymerases from different bacterial species have revealed differential potency. This compound inhibits S. aureus DnaE with an IC₅₀ of approximately 6-8 nM, while the IC₅₀ for Mtb DnaE1 is around 125 nM. biorxiv.orgresearchgate.netacs.org The Escherichia coli Pol IIIα is significantly less sensitive, with an IC₅₀ higher than 10 µM (approximately 13,000 nM). biorxiv.orgresearchgate.netacs.org

Table 1: this compound Inhibition of Bacterial Replicative DNA Polymerases

Bacterial SpeciesDNA Polymerase TargetIC₅₀ (nM)
Staphylococcus aureusDnaE6-8
Mycobacterium tuberculosisDnaE1125
Escherichia coliPol IIIα>10,000 (13,000)

This differential inhibition correlates with the DNA binding affinity of the respective polymerases. biorxiv.orgresearchgate.netacs.orgpdbj.orgrcsb.org

Specificity of Interaction with DNA Substrate

A crucial aspect of this compound's mechanism is its DNA-dependent binding to DnaE/DnaE1. biorxiv.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgpdbj.orgrcsb.org Structural analysis by cryo-electron microscopy (cryo-EM) has shown that this compound binds to Mtb DnaE1 in the presence of a DNA substrate. biorxiv.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgpdbj.orgrcsb.org The molecule is positioned within the polymerase active site, specifically wedged between the terminal base pair of the DNA duplex and the polymerase. biorxiv.orgresearchgate.netacs.org

Consequences of DNA Replication Inhibition

The inhibition of DNA replication by this compound leads to several physiological consequences in bacteria.

Induction of DNA Damage Response

This compound acts as a bactericidal genotoxin, inducing a DNA damage response in Mtb. biorxiv.orgnih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net This response includes the upregulation of genes involved in DNA repair and damage tolerance, such as recA, dnaE2, imuA', imuB, adnAB, and chiZ. nih.govacs.orgresearchgate.net The induction of the recA promoter, a marker for DNA damage, has been observed in Mtb treated with this compound. biorxiv.orgnih.govacs.org However, deletion of recA or dnaE2 does not abolish the antimycobacterial activity of this compound, suggesting that the LexA/RecA-dependent SOS response and mutasome function are not sufficient to rescue the bacteria from this compound's inhibitory effects. biorxiv.orgnih.govacs.org

Effects on Cell Division and Cell Envelope Integrity

Inhibition of DNA replication by this compound triggers an arrest in cell division, leading to cellular elongation in bacteria like Mtb. biorxiv.orgnih.govresearchgate.netacs.orgnih.govacs.org This is accompanied by the downregulation of genes associated with cell division, including ftsZ, sepF, whiB2, and ripA. biorxiv.orgnih.govacs.org Furthermore, this compound treatment is associated with a potential weakening of the mycobacterial cell envelope, possibly linked to the downregulation of genes involved in cell envelope biogenesis, such as fbpC. biorxiv.orgnih.govacs.orgresearchgate.net The arrest in cell division appears to precede cell death. biorxiv.orgnih.govacs.org

Structural Basis of Ligand-Target Interaction

Cryo-EM structural analysis of Mtb DnaE1 in complex with this compound and DNA has provided detailed insights into the binding mode. biorxiv.orgresearchgate.netnih.govresearchgate.netacs.orgpdbj.orgrcsb.org this compound binds in the polymerase active site, specifically sandwiched between the last base pair of the DNA duplex, the first base of the template strand, and the fingers domain of the polymerase. biorxiv.orgresearchgate.netacs.org In this position, this compound occupies the space typically taken by both the incoming nucleotide and the templating base, effectively mimicking the position of a newly synthesized base pair. biorxiv.orgresearchgate.netacs.org This binding mode requires the displacement of the first unpaired template base. biorxiv.orgresearchgate.netacs.org

The potency of this compound appears to be linked to the DNA binding affinity of the replicative polymerase. biorxiv.orgresearchgate.netacs.orgpdbj.orgrcsb.org Bacterial polymerases with higher affinity for DNA, such as S. aureus DnaE, are more sensitive to this compound inhibition compared to those with lower DNA affinity, like E. coli Pol IIIα. biorxiv.orgresearchgate.netacs.orgpdbj.orgrcsb.org Resistance mutations in DnaE, such as the S765L mutation in S. aureus, can reduce the polymerase's affinity for DNA, thereby decreasing this compound potency. biorxiv.orgresearchgate.netacs.org

Table 2: Correlation between DNA Binding Affinity and this compound Sensitivity

Bacterial SpeciesDNA Polymerase TargetDNA Dissociation Constant (nM)This compound IC₅₀ (nM)
Staphylococcus aureusDnaE~66-8
Mycobacterium tuberculosisDnaE1250125
Escherichia coliPol IIIα12,00013,000
S. aureus (S765L mutant)DnaE~85Reduced potency

The unique DNA-dependent binding mode, where this compound wedges itself into the active site and mimics a base pair, distinguishes its mechanism from other DNA polymerase inhibitors. biorxiv.orgresearchgate.netacs.org

Cryo-Electron Microscopy (Cryo-EM) Studies of DnaE1-Nargenicin Complex

Cryo-electron microscopy has been instrumental in elucidating the mechanism by which this compound inhibits DNA polymerase. Studies focusing on the full-length M. tuberculosis DnaE1 in complex with this compound and a DNA substrate have provided high-resolution structural insights. nih.govacs.orgbiorxiv.orgresearchgate.net The structure of the Mtb DnaE1-nargenicin-DNA complex was determined at a resolution of 2.9 Å, revealing well-defined density for the polymerase active site, the DNA, and the bound this compound molecule. nih.govbiorxiv.orgresearchgate.net This structural analysis showed that this compound binds to Mtb DnaE1 in a DNA-dependent manner. nih.govacs.orgbiorxiv.org The presence of the DNA substrate is required for this compound to wedge itself between DnaE1 and the terminal base pair of the DNA. nih.govacs.orgbiorxiv.orguniversiteitleiden.nl

Mechanistic Insights from Structural Analysis

Structural analysis of the Cryo-EM data revealed a unique binding mode for this compound. The molecule occupies a position within the polymerase active site, specifically sandwiched between the last base pair of the DNA duplex, the first base of the template strand, and the fingers domain of the polymerase. acs.orgresearchgate.net In this configuration, this compound effectively mimics the position of a newly synthesized base pair, occupying the space typically designated for both the incoming nucleotide and the templating base. acs.orgresearchgate.net This wedging action displaces the first unpaired template base, causing it to interact with a specific proline residue (Pro668 in Mtb DnaE1) in an adjacent helix, leading to disorder in that region. researchgate.net This intricate interaction directly interferes with the polymerase activity, blocking DNA synthesis. nih.govacs.orgbiorxiv.org

While residues involved in this compound binding are conserved across different bacterial species like S. aureus, M. tuberculosis, and E. coli, the differential activity of this compound appears to be primarily influenced by the polymerase's affinity for DNA. researchgate.net For instance, this compound inhibits S. aureus DnaE at lower concentrations (IC50 = 6 nM) compared to Mtb DnaE1 (IC50 = 125 nM), and E. coli Pol IIIα is significantly less inhibited (IC50 > 10 µM). biorxiv.orgresearchgate.net

The following table summarizes the inhibitory concentrations of this compound against different bacterial replicative DNA polymerases:

Bacterial SpeciesPolymeraseIC50 (nM)
Staphylococcus aureusDnaE6
Mycobacterium tuberculosisDnaE1125
Escherichia coliPol IIIα>10,000

This data highlights the differential sensitivity of bacterial polymerases to this compound, correlating with their DNA binding affinities. researchgate.net

Intracellular Pathway Perturbations in Eukaryotic Models

While the primary target of this compound in bacteria is the replicative DNA polymerase, research has also explored its effects and those of its derivatives in eukaryotic systems, particularly in the context of potential anticancer activity. A this compound A1 derivative, 23-demethyl 8,13-deoxythis compound, has been identified as a promising anticancer agent. mdpi.com Unlike this compound A1, this derivative exhibits potential antitumor and antiangiogenic activity. mdpi.com

Studies on this this compound derivative in AGS gastric cancer cells have shown that it perturbs intracellular pathways by targeting the Cyclophilin A (CypA)/CD147 interaction. mdpi.com Proteomics analysis and functional studies demonstrated that this derivative binds to CypA and downregulates the CD147-mediated MAPK signaling pathway, including JNK and ERK1/2. mdpi.com This downregulation is achieved by inhibiting the expression of both CypA and CD147. mdpi.com The CypA/CD147 interaction is known to play a crucial role in the progression of various diseases, including cancer, by activating CD147-mediated intracellular downstream signaling pathways that promote cell proliferation and other aspects of tumor progression. mdpi.com These findings suggest that certain this compound derivatives can modulate key intracellular signaling cascades in eukaryotic cells, offering a distinct mechanism of action compared to this compound's bacterial target.

Chemical Modifications and Analogues: Structure Activity Relationship Sar Research

Naturally Occurring Analogues and Intermediates (e.g., Nodusmicin)

Naturally occurring analogues and intermediates provide valuable insights into the biosynthetic pathway of nargenicin and the structural features that contribute to its activity. Nodusmicin (B14109992) is a known naturally occurring analogue of this compound rsc.org. Both this compound and nodusmicin were isolated from Saccharopolyspora hirsuta and Nocardia argentinensis, respectively, and share a ten-membered lactone ring fused to an oxygen-bridged cis-decalin system rsc.org. Acetylated derivatives, such as 18-O-acetylnodusmicin and 18-O-acetylthis compound, have also been isolated from N. argentinensis rsc.org. These natural variations highlight potential points of modification within the this compound structure.

Biosynthetically Derived Analogues

Understanding the biosynthetic pathway of this compound allows for the generation of biosynthetically derived analogues through genetic engineering and metabolic manipulation of the producing organism nih.govresearchgate.net. The biosynthetic gene cluster (BGC) for this compound A1 has been reported in Nocardia argentinesis, Nocardia arthritidis, and Nocardia sp. CS682 qucosa.deresearchgate.netacs.org. Characterization of the tailoring steps in the biosynthesis has revealed several novel analogues researchgate.netacs.org. For instance, metabolic profiling of Nocardia sp. CS682 in optimized media led to the isolation of 18-O-acetyl nodusmicin and 18-O-acetyl-nargenicin researchgate.netacs.org. Further studies involving enzymatic reactions and identification of intermediates have characterized novel analogues, including 23-demethyl 8,13-deoxy-nodusmicin, 23-demethyl 8,13-deoxythis compound, 8,13-deoxynodusmicin, and 8,13-deoxythis compound researchgate.netacs.org. These biosynthetically derived analogues demonstrate variations in methylation and deoxygenation patterns on the core structure.

Strategies for Chemical Synthesis and Derivatization

Chemical synthesis and derivatization strategies provide controlled methods to generate this compound analogues with specific structural modifications, which is essential for comprehensive SAR studies and the development of new drug candidates nih.gov. The complex structure of this compound, particularly its oxa-bridged cis-decalin core, presents synthetic challenges scielo.brsioc-journal.cn. Approaches to synthesizing the carbon skeleton of this compound have involved methods like the transannular Diels-Alder (TADA) reaction of an eighteen-membered macrolide, based on a biosynthetic analogy involving an intramolecular Diels-Alder (IMDA) reaction and ten-membered macrolactonization scielo.br. This strategy can offer improved selectivity and yield compared to IMDA reactions on similar substrates, such as those involved in nodusmicin synthesis scielo.br.

Derivatization strategies can involve targeted modifications of functional groups on the this compound scaffold. For example, novel glycosylated derivatives of purified this compound A1 have been generated using efficient one-pot reaction systems involving glycosyltransferases researchgate.net. These reactions have produced compounds such as this compound A1 11-O-β-D-glucopyranoside, this compound A1 18-O-β-D-glucopyranoside, this compound A1 11,18-O-β-D-diglucopyranoside, and this compound 11-O-β-D-2-deoxyglucopyranoside researchgate.net. Glycosylation can potentially impact solubility and biological activity researchgate.net. Another novel derivative, this compound A1 acid, was produced from an engineered Nocardia strain expressing pikC from Streptomyces venezuelae nih.gov.

Comparative Biological Activities of this compound Derivatives

Comparative analysis of the biological activities of this compound derivatives is crucial for understanding SAR and identifying promising compounds. While this compound A1 is primarily known for its antibacterial activity against Gram-positive bacteria, including MRSA, some derivatives exhibit altered or novel bioactivities wikipedia.orgresearchgate.netjcdr.netjcdr.netnih.gov.

For instance, this compound A1 acid showed a reduction in antibacterial potential compared to this compound A1 nih.gov. Conversely, some biosynthetically derived analogues have shown different activity profiles. A novel analogue, 23-demethyl 8,13-deoxythis compound (compound 9), isolated from Nocardia sp. CS682, did not show effective antibacterial activity but exhibited potential anticancer properties by inducing G2/M cell cycle arrest, apoptosis, and autophagy researchgate.netacs.orgnih.gov. This analogue suppressed the growth of various cancer cell lines, including gastric, lung, liver, colon, brain, breast, and cervical cancer, at concentrations that did not affect normal cells nih.gov. Compound 9 has been shown to inhibit angiogenesis by downregulating the endothelial VEGF/VEGFR2 signaling and tumoral HIF-1α/VEGF pathway nih.gov. It also suppresses cyclophilin A (CypA) expression and downregulates CD147-mediated MAPK signaling pathways in human gastric adenocarcinoma cells tandfonline.com.

Comparative antibacterial activity studies have shown that this compound A1 exhibits stronger anti-MRSA activity than several common antibiotics, including oxacillin, monensin, erythromycin (B1671065), spiramycin, and vancomycin (B549263) jcdr.netjcdr.net. Its activity against Staphylococcus aureus strains is comparable to erythromycin, but with remarkably lower cytotoxicity jcdr.netjcdr.net.

The following table summarizes some of the biological activities observed for this compound A1 and a novel derivative, compound 9:

CompoundPrimary Reported ActivitySpecific Activities/Notes
This compound A1AntibacterialEffective against Gram-positive bacteria, including MRSA. wikipedia.orgresearchgate.netjcdr.netjcdr.netnih.gov
This compound A1 acidReduced AntibacterialShowed reduced antibacterial potential compared to this compound A1. nih.gov
23-demethyl 8,13-deoxythis compound (C9)AnticancerInhibits growth of various cancer cell lines; induces cell cycle arrest, apoptosis, autophagy. researchgate.netacs.orgnih.gov Inhibits angiogenesis. nih.gov

These findings highlight that modifications to the this compound structure can lead to significant changes in biological activity, shifting from antibacterial to anticancer properties. Further SAR studies on these diverse analogues are essential to fully understand the structural determinants of their distinct activities.

Biotechnological and Metabolic Engineering Approaches

Enhancement of Nargenicin Production

Efforts to increase this compound A1 production primarily focus on optimizing fermentation conditions and genetically manipulating the producing organism to channel metabolic flux towards this compound biosynthesis. researchgate.netresearchgate.net

Optimization of Fermentation Parameters and Media Components

Optimization of fermentation parameters and media components plays a crucial role in improving the yield of secondary metabolites like this compound A1. Studies have investigated the effect of supplementing culture media with various biosynthetic precursors. jmb.or.krresearchgate.netkoreascience.kr For Nocardia sp. CS682, supplementation with methyl oleate (B1233923), sodium propionate (B1217596), and sodium acetate (B1210297) has shown positive effects on this compound A1 production. jmb.or.krresearchgate.netkoreascience.kr

Research indicates that methyl oleate is the most effective precursor among those tested, supporting the highest titers of this compound A1 in Nocardia sp. CS682 and its metabolically engineered strains. jmb.or.krresearchgate.netkoreascience.kr For instance, supplementation with 30 mM methyl oleate resulted in a ~4.62-fold increase in this compound A1 production in wild-type Nocardia sp. CS682. jmb.or.krresearchgate.netkoreascience.kr Supplementation with 15 mM sodium propionate and 15 mM sodium acetate led to ~4.25-fold and ~2.81-fold increases, respectively, in the wild-type strain. jmb.or.krresearchgate.netkoreascience.kr

Further enhancements were observed in metabolically engineered strains. In Nocardia sp. metK18, expressing S-adenosylmethionine synthetase (MetK), supplementation with 30 mM methyl oleate, 15 mM sodium propionate, and 15 mM sodium acetate resulted in ~5.57-fold, ~5.01-fold, and ~3.64-fold increases in this compound A1 production, respectively. jmb.or.krresearchgate.netkoreascience.kr In Nocardia sp. ACC18, expressing the acetyl-CoA carboxylase complex (AccA2 and AccBE), supplementation with the same concentrations of methyl oleate, sodium propionate, and sodium acetate led to even higher increases: ~6.99-fold, ~6.46-fold, and ~5.58-fold, respectively. jmb.or.krresearchgate.netkoreascience.kr

These findings highlight the importance of precursor availability and demonstrate that media optimization, particularly through precursor supplementation, is a valuable strategy for enhancing this compound A1 production.

Data on this compound A1 Production Enhancement by Precursor Supplementation (Suitable for Interactive Table):

StrainSupplement (Concentration)Fold Increase in Production (vs. wild type without supplement)
Nocardia sp. CS682Methyl oleate (30 mM)~4.62
Nocardia sp. CS682Sodium propionate (15 mM)~4.25
Nocardia sp. CS682Sodium acetate (15 mM)~2.81
Nocardia sp. metK18Methyl oleate (30 mM)~5.57
Nocardia sp. metK18Sodium propionate (15 mM)~5.01
Nocardia sp. metK18Sodium acetate (15 mM)~3.64
Nocardia sp. ACC18Methyl oleate (30 mM)~6.99
Nocardia sp. ACC18Sodium propionate (15 mM)~6.46
Nocardia sp. ACC18Sodium acetate (15 mM)~5.58

Statistical optimization of specific precursors like proline and glucose, along with their feeding time, has also been explored. researchgate.netnih.govresearchgate.net This approach led to a significant increase in this compound production, achieving approximately 84.9 mg/L from an engineered Nocardia sp. GAP strain, which represents a ~24-fold increase compared to the wild-type Nocardia sp. CS682 without feeding. researchgate.netnih.govresearchgate.net

Genetic Manipulation for Increased Yields

Genetic manipulation of Nocardia strains has been employed to improve this compound A1 yields by enhancing the supply of precursors and optimizing metabolic pathways. nih.govjmb.or.krresearchgate.net Heterologous expression of genes involved in precursor biosynthesis has proven effective. nih.govjmb.or.krresearchgate.net

Expression of S-adenosylmethionine synthetase (MetK1-sp) from Streptomyces peucetius in Nocardia sp. CS682 enhanced this compound A1 production by approximately 2.8 times, attributed to the transcriptional activation of biosynthetic genes. nih.govresearchgate.netresearchgate.net Similarly, the expression of acetyl-CoA carboxylase genes (AccA2 and AccBE) from Streptomyces coelicolor A3(2) in Nocardia sp. CS682 (resulting in Nocardia sp. ACC18) improved this compound A1 production by about 3.8 times compared to the wild type, by increasing the precursor pool. nih.govresearchgate.netresearchgate.net

A combined approach utilizing synthetic biology, metabolic engineering, and statistical media optimization has demonstrated even more substantial increases. researchgate.netnih.govresearchgate.net By cloning multiple genes involved in the biosynthesis of the pyrrole (B145914) moiety (ngnN2, ngnN3, ngnN4, ngnN5 from Nocardia sp. CS682), glucose utilization (glf and glk from Zymomonas mobilis), and malonyl-CoA synthesis (accA2 and accBE from Streptomyces coelicolor A3(2)) into a multi-monocistronic vector and applying statistical optimization of precursor feeding, a ~24-fold enhancement in this compound production was achieved in Nocardia sp. GAP. researchgate.netnih.govresearchgate.net

These studies highlight the potential of genetic engineering to redirect metabolic flux and improve the availability of biosynthetic precursors, leading to significantly increased this compound A1 production. nih.govresearchgate.net

Biosynthetic Pathway Engineering for Novel this compound Analogues

Engineering the this compound biosynthetic pathway allows for the generation of novel analogues with potentially altered or improved biological activities. This involves understanding the biosynthetic gene cluster and manipulating it through techniques like heterologous expression and rational design. acs.orgnih.govresearchgate.net

Heterologous Expression of Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for this compound A1 production has been identified in Nocardia argentinensis, Nocardia arthritidis, and Nocardia sp. CS682. acs.orgnih.govresearchgate.net Direct capture and heterologous expression of the nar BGC from Nocardia sp. CS682 in a heterologous host like Streptomyces venezuelae has successfully led to the production of this compound A1. acs.orgnih.govresearchgate.net

Heterologous expression provides a platform for studying the this compound biosynthetic pathway and manipulating it in a more amenable host. acs.orgnih.govresearchgate.net This approach can facilitate the production of this compound and its derivatives in organisms that are easier to culture and genetically modify than the native Nocardia strains. frontiersin.orgfrontiersin.org

Rational Design for Diversified Compound Libraries

Rational design approaches, often combined with enzymatic modifications and synthetic biology tools, are used to generate diversified libraries of this compound analogues. researchgate.netnih.govmdpi.comfrontiersin.org Understanding the post-polyketide synthase (PKS) modification steps in this compound biosynthesis is crucial for this. acs.orgnih.govresearchgate.net Enzymes like NgnP1, NgnM, and NgnO3 have been identified as key players in these tailoring steps. acs.orgnih.govresearchgate.net

Metabolic profiling of Nocardia sp. CS682 in optimized media has led to the isolation of acetylated derivatives such as 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin, providing insights into possible modifications. acs.orgnih.govresearchgate.net

Introducing enzymes from other biosynthetic pathways into this compound-producing strains can lead to the generation of novel derivatives. For example, expressing pikC from the pikromycin (B1677795) gene cluster of Streptomyces venezuelae in Nocardia sp. CS682 resulted in the production of this compound A1 acid, a novel derivative. researchgate.netnih.gov

Furthermore, characterization of the tailoring steps has revealed other novel analogues, including 23-demethyl 8,13-deoxy-nodusmicin and 23-demethyl 8,13-deoxythis compound. acs.orgnih.govresearchgate.net These analogues can exhibit different biological activities compared to the parent compound. acs.orgnih.govresearchgate.netmdpi.com For instance, 23-demethyl 8,13-deoxythis compound (compound 9) has shown potential antitumor activity. acs.orgnih.govmdpi.com

The generation of glycosylated derivatives of this compound A1 has also been achieved using enzymatic modification approaches, such as efficient one-pot reaction systems combining the synthesis of UDP-α-D-glucose and UDP-α-D-2-deoxyglucose with glycosyltransferase from Bacillus licheniformis. nih.gov This process yielded compounds like this compound A1 11-O-β-D-glucopyranoside and this compound A1 18-O-β-D-glucopyranoside. nih.gov

Rational design, informed by the understanding of the biosynthetic pathway and the enzymes involved, allows for targeted modifications to create a diverse array of this compound analogues with potentially improved or novel bioactivities. mdpi.comfrontiersin.orgfrontiersin.org

Advanced Research Methodologies and Tools Utilized in Nargenicin Studies

Omics Technologies in Biosynthetic Pathway Analysis

The complete elucidation of the nargenicin biosynthetic pathway has been a key area of research, with 'omics' technologies offering powerful approaches for investigation. While specific integrated omics studies on this compound are not extensively detailed in current literature, the foundational work of identifying the gene cluster allows for the application of these high-throughput methods. nih.gov The general framework for using such technologies in the study of natural product biosynthesis is well-established. researchgate.netwur.nlrsc.orgnih.gov

Genomics has been fundamental in identifying and characterizing the this compound biosynthetic gene cluster (BGC). For instance, an 85 kb BGC from a pathogenic Nocardia arthritidis isolate was identified as being solely responsible for this compound production. nih.gov This discovery provides the genetic blueprint and is the starting point for more complex analyses.

Integrative omics approaches, combining genomics, transcriptomics, and metabolomics, provide a comprehensive view of the biosynthetic process. researchgate.netwur.nlrsc.org Transcriptomics can be used to identify genes that are co-expressed with the this compound BGC, potentially revealing regulatory elements or accessory enzymes involved in its production. Metabolomics, the large-scale study of small molecules, can then be used to correlate gene expression profiles with the production of this compound and its intermediates. researchgate.netwur.nl By associating specific gene expression levels with the abundance of certain metabolites, researchers can link genes to their functions within the pathway. wur.nl

Table 1: Application of Omics Technologies in Biosynthetic Pathway Elucidation

Omics TechnologyApplication in this compound ResearchPotential Insights
GenomicsIdentification and sequencing of the this compound biosynthetic gene cluster (BGC). nih.govProvides the complete genetic blueprint for this compound synthesis, including core enzymes like polyketide synthases (PKS) and tailoring enzymes.
TranscriptomicsAnalysis of gene expression under different growth conditions or in genetically modified strains.Identifies regulatory genes that control the BGC, and reveals how environmental factors influence this compound production.
ProteomicsStudy of the proteins expressed from the BGC.Confirms the translation and presence of biosynthetic enzymes and can help understand post-translational modifications.
MetabolomicsProfiling of metabolites, including intermediates and final products, in the producing organism.Identifies novel intermediates in the pathway, detects shunt products, and quantifies the final yield of this compound.

High-Resolution Structural Biology Techniques

Determining the precise three-dimensional structure of this compound and its derivatives is crucial for understanding its mechanism of action and for guiding efforts to create novel, more potent analogues. Several high-resolution structural biology techniques have been employed for this purpose. researchcorridor.orgtaylorandfrancis.comnanoimagingservices.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like this compound. researchcorridor.orgnih.govresearchgate.netresearchgate.netdiva-portal.org Both one-dimensional (1D-NMR) and two-dimensional (2D-NMR) analyses are used to confirm the structure of this compound A1 and to characterize new derivatives. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the connectivity of atoms within the molecule. researchgate.net

Mass Spectrometry (MS) is another indispensable tool, often used in conjunction with chromatography for high-resolution analysis. nih.govresearchgate.netnih.gov Techniques like high-resolution quantitative time-of-flight electrospray ionization mass spectroscopy (HR-QTOF ESI-MS/MS) are used to validate the identity of overproduced this compound A1 and to characterize novel glycosylated derivatives. nih.gov

While not explicitly detailed in the provided search results for this compound itself, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the high-resolution structures of molecules and their complexes. researchcorridor.orgtechnologynetworks.comnih.gov X-ray crystallography could potentially be used to obtain an atomic-level structure of this compound if suitable crystals can be formed. researchcorridor.orgnanoimagingservices.com Cryo-EM is particularly useful for large molecular complexes and could be applied to study the interaction of this compound with its biological target, such as the bacterial ribosome. researchcorridor.org

Table 2: High-Resolution Techniques for this compound Structural Analysis

TechniqueSpecific Application to this compoundType of Information Obtained
NMR Spectroscopy (1D and 2D)Structural confirmation of this compound A1 and elucidation of new derivatives. nih.govresearchgate.netresearchgate.netProvides detailed information on the chemical structure, including the connectivity and spatial relationship of atoms. diva-portal.org
Mass Spectrometry (e.g., HR-QTOF ESI-MS/MS)Validation of this compound A1 and characterization of novel derivatives. nih.govresearchgate.netnih.govDetermines the exact molecular weight and elemental composition, and provides fragmentation patterns for structural clues.
X-ray CrystallographyPotential for determining the precise 3D atomic structure of this compound. researchcorridor.orgYields a high-resolution model of the molecule's conformation in a crystalline state. technologynetworks.com
Cryo-Electron Microscopy (Cryo-EM)Potential for studying this compound's interaction with its biological target (e.g., ribosome). researchcorridor.orgVisualizes the structure of large macromolecular complexes at near-atomic resolution.

Genetic Engineering and Synthetic Biology Platforms

Genetic engineering and synthetic biology have emerged as transformative approaches for enhancing the production of valuable natural products and for generating novel derivatives. frontiersin.orgcam.ac.uknih.gov In the context of this compound, these platforms have been successfully utilized to increase yields and create new analogues. nih.govresearchgate.net

A key strategy involves metabolic engineering to increase the supply of biosynthetic precursors. koreascience.kr For example, the production of this compound A1 was significantly improved by supplementing the culture of Nocardia sp. CS682 with precursors like methyl oleate (B1233923), sodium propionate (B1217596), and sodium acetate (B1210297). koreascience.krresearchgate.net Further enhancements were achieved in metabolically engineered strains that overexpressed genes such as S-adenosylmethionine synthetase (metK) or the acetyl-CoA carboxylase complex (accA2 and accBE). koreascience.kr

Synthetic biology platforms have been developed to facilitate the modular assembly and expression of multiple genes. Researchers constructed a set of multi-monocistronic vectors (pNV18L1 and pNV18L2) for use in Nocardia sp.. nih.govresearchgate.net These vectors contain elements like hybrid promoters and ribosome binding sites that allow each cloned gene to be expressed efficiently. nih.govresearchgate.netresearchgate.net Using this system, genes involved in the biosynthesis of the pyrrole (B145914) moiety, glucose utilization, and malonyl-CoA synthesis were overexpressed, leading to a 24-fold increase in this compound production. nih.govresearchgate.net

Furthermore, these platforms enable the generation of novel derivatives through combinatorial biosynthesis. By expressing the gene pikC from Streptomyces venezuelae in the this compound-producing strain, researchers were able to produce a new derivative, this compound A1 acid. nih.govresearchgate.net

Table 3: Genetic Strategies for Enhanced this compound A1 Production

StrategyGenes/Precursors UtilizedProducing StrainReported Production Increase
Precursor FeedingMethyl oleate, Sodium propionate, Sodium acetateNocardia sp. CS682Up to ~7-fold increase. koreascience.kr
Metabolic EngineeringOverexpression of accA2 and accBE (malonyl-CoA synthesis).Nocardia sp. ACC18~7.1-fold increase with precursor feeding. nih.gov
Synthetic Biology PlatformOverexpression of genes for pyrrole biogenesis (ngnN2-N5), glucose utilization (glf, glk), and malonyl-CoA synthesis (accA2, accBE).Nocardia sp. GAP~24-fold increase. nih.govresearchgate.net

In Vitro and Ex Vivo Model Systems for Efficacy Evaluation

Evaluating the biological activity of this compound and its derivatives is essential to determine their potential as therapeutic agents. This is primarily achieved through a variety of in vitro and ex vivo model systems designed to assess antimicrobial efficacy. nih.govmdpi.comprobiocdmo.com

In vitro models are the first line of evaluation and are widely used for antimicrobial susceptibility screening. nih.gov Standard methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. mdpi.com this compound A1 has demonstrated effective activity against various Gram-positive bacteria. nih.govresearchgate.net These assays are crucial for comparing the potency of new derivatives to the parent compound. For instance, the antibacterial potential of this compound A1 acid was found to be reduced compared to this compound A1. nih.govresearchgate.net Other in vitro assays can assess effects on bacterial biofilm formation or determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). mdpi.com

Ex vivo models bridge the gap between in vitro experiments and in vivo studies. These models use tissues or organs outside of the living organism, providing a more physiologically relevant environment than simple cell cultures. nih.gov For example, an ex vivo bone defect model has been used to evaluate the antibacterial and anti-inflammatory effects of biomaterials incorporated with antibacterial compounds. mdpi.com While specific ex vivo studies for this compound were not found in the search results, such models could be used to assess its efficacy in a more complex biological matrix, for instance, by using infected tissue samples to test for bacterial clearance. nih.govmdpi.com

Table 4: Model Systems for Evaluating this compound's Antibacterial Efficacy

Model SystemPurposeKey Parameters MeasuredExample Application
In Vitro Broth MicrodilutionDetermine the minimum concentration of the drug that inhibits bacterial growth. mdpi.comMinimum Inhibitory Concentration (MIC). nih.govAssessing the antibacterial activity of this compound A1 against various Gram-positive bacteria. nih.govresearchgate.net
In Vitro Biofilm AssaysEvaluate the ability of the drug to prevent or eradicate bacterial biofilms.Biofilm biomass, cell viability within the biofilm.Testing novel this compound derivatives for activity against biofilm-forming pathogens like Staphylococcus aureus.
Ex Vivo Tissue ModelsAssess drug efficacy in a more complex, physiologically relevant environment. nih.govBacterial load reduction in tissue, anti-inflammatory response. mdpi.comEvaluating the ability of this compound to treat infections in a pig skin or bone defect model. nih.govmdpi.com

Future Perspectives in Nargenicin Research

Exploration of Undiscovered Biosynthetic Potential

The genus Nocardia, the source of nargenicin, is known for its significant biosynthetic capabilities, producing a diverse array of secondary metabolites researchgate.netresearchgate.net. Uncovering the full biosynthetic potential related to this compound involves exploring cryptic pathways and utilizing metabolic engineering strategies. The this compound biosynthetic gene cluster (BGC) has been identified in Nocardia argentinensis and Nocardia arthritidis, providing a molecular basis for rational bioengineering researchgate.netnih.govacs.org. Investigations into the tailoring steps of this compound A1 biosynthesis have already led to the discovery of novel analogues with distinct bioactivities, such as anticancer properties researchgate.netacs.org. The "one-strain-many-compounds" (OSMAC) approach, which involves manipulating culture conditions or genetically engineering the producing strain, can be applied to Nocardia species to activate silent biosynthetic gene clusters and potentially yield new this compound analogues or related compounds researchgate.netnih.gov. Metabolic engineering, including increasing precursor pools, has shown success in enhancing this compound A1 production and generating novel glycosylated derivatives researchgate.netresearchgate.net.

Development of Novel Research Tools and Probes

Advancing the understanding of this compound's biological activities requires the development of specific research tools and probes. Given that this compound A1 targets the replicative DNA polymerase DnaE in Staphylococcus aureus and Mycobacterium tuberculosis, tools that can precisely monitor this interaction in live cells would be invaluable nih.govresearchgate.netresearchgate.netfrontiersin.orgacs.org. Fluorescently labeled this compound analogues could serve as probes to track its cellular localization and binding dynamics. Furthermore, developing chemical genetics tools, such as inducible systems to modulate the expression of this compound's target proteins, could help dissect the downstream effects of this compound binding. The creation of affinity probes based on this compound could also aid in identifying potential off-targets or interacting proteins within complex biological systems.

Expansion of Mechanistic Understanding

While this compound A1 is known to inhibit bacterial DNA replication by targeting DnaE, the full scope of its molecular mechanisms, particularly in eukaryotic cells where it exhibits anti-inflammatory and anticancer activities, is still being explored nih.govexcli.demdpi.comnih.govresearchgate.net. Future research needs to delve deeper into the specific interactions of this compound with its targets in different biological contexts. For instance, studies have shown that this compound A1 attenuates inflammation by blocking the NF-κB signaling pathway excli.de. Further research could identify the precise molecular components within this pathway that are modulated by this compound. Similarly, the anti-angiogenic activity of a this compound A1 analogue involves downregulating VEGF/VEGFR2 and HIF-1α/VEGF pathways, warranting further investigation into the direct or indirect targets within these cascades mdpi.com. Cryo-electron microscopy has provided insights into the binding of this compound to M. tuberculosis DnaE1 in the presence of DNA, highlighting the importance of structural studies in elucidating mechanisms of action researchgate.netresearchgate.net. Expanding such structural studies to other this compound-target interactions would be beneficial.

Strategic Integration into Broader Research Programs

This compound's diverse bioactivities make it a candidate for integration into broader research programs focused on infectious diseases, cancer, and inflammatory disorders. Given the increasing threat of antimicrobial resistance, this compound's activity against resistant bacterial strains positions it as a valuable compound for further development within infectious disease research programs wikipedia.orgresearchgate.netresearchgate.netnih.govnih.gov. Its potential anticancer and anti-angiogenic properties suggest its relevance in oncology research, particularly in exploring novel therapeutic strategies or as a lead compound for drug discovery wikipedia.orgresearchgate.netmdpi.comacs.org. Integrating this compound research into programs focused on natural product discovery and development can leverage advanced screening techniques and combinatorial biosynthesis approaches to identify and generate more potent and selective analogues. Collaborative efforts between microbiologists, chemists, pharmacologists, and clinicians will be crucial for translating research findings into potential therapeutic applications.

Q & A

Basic: What is the primary antimicrobial mechanism of Nargenicin, and how can researchers experimentally validate this in Gram-positive bacteria?

Answer:
this compound exhibits antimicrobial activity through dual reported mechanisms: (1) inhibition of bacterial RNA polymerase (RNAP) by binding to the enzyme-DNA complex, as shown in Staphylococcus aureus , and (2) inhibition of DNA polymerase III subunit DnaE in S. aureus and E. coli . To validate these mechanisms, researchers can:

  • Perform in vitro RNAP inhibition assays using purified enzyme and radiolabeled nucleotides .
  • Conduct comparative studies with RNAP/DNA polymerase inhibitors (e.g., rifampicin or novobiocin) to assess cross-resistance patterns .
  • Use gene knockout models (e.g., dnaE mutants) to evaluate target specificity .

Basic: What in vitro and in vivo models are commonly used to assess this compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Answer:

  • In vitro : Determine minimum inhibitory concentrations (MICs) using broth microdilution assays against MRSA strains (reported MIC = 0.3 μg/ml) . Include controls for solvent effects (e.g., DMSO) and reference antibiotics.
  • In vivo : Utilize murine systemic infection models. Administer this compound orally (50 mg/kg) and quantify bacterial load reduction in kidneys via colony-forming unit (CFU) assays . Ensure adherence to NIH guidelines for preclinical reporting .

Advanced: How can researchers investigate the dual antibiotic and anti-inflammatory properties of this compound in a single experimental framework?

Answer:

  • Co-culture systems : Infect BV-2 microglial cells with S. aureus and measure bacterial viability (CFUs) alongside inflammatory markers (e.g., nitric oxide, TNF-α) using ELISA or qPCR .
  • Dose-response analysis : Test this compound at sub-MIC concentrations (e.g., 0.1–1 μM) to isolate anti-inflammatory effects from bactericidal activity .
  • Transcriptomic profiling : Perform RNA sequencing to identify pathways modulated by this compound in both bacterial and host cells .

Advanced: What methodologies are recommended for elucidating the biosynthetic pathway of this compound, particularly the enzymatic [6+4] cycloaddition reaction?

Answer:

  • Gene cluster analysis : Compare biosynthetic gene clusters (e.g., ngnD in Nocardia) with homologs like stmD in Streptomyces using BLAST and phylogenetic tools .
  • Enzyme knockout/complementation : Delete ngnD in the native strain and assess intermediate accumulation via LC-MS. Reintroduce ngnD to restore cycloaddition activity .
  • Structural studies : Use X-ray crystallography or cryo-EM to resolve the enzyme-substrate complex during the [6+4] reaction .

Basic: What are the standard procedures for determining the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens?

Answer:

  • Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (2–128 μg/ml).
  • Inoculate with ~5 × 10⁵ CFU/ml of target bacteria (e.g., S. aureus, Micrococcus luteus).
  • Incubate at 37°C for 18–24 hours. MIC is defined as the lowest concentration with no visible growth . Validate results with CLSI guidelines .

Advanced: How should contradictory findings regarding this compound’s inhibition of bacterial RNA polymerase versus DNA polymerase be resolved?

Answer:

  • Target validation assays : Use CRISPR interference to downregulate rpoB (RNAP subunit) or dnaE and assess this compound’s potency changes .
  • Biochemical competition assays : Pre-incubate RNAP/DNA polymerase with this compound and quantify inhibition of nucleotide incorporation .
  • Structural docking studies : Model this compound’s binding to RNAP (PDB ID: 6ALF) and DnaE to identify preferential interactions .

Basic: What solubility and storage conditions are optimal for maintaining this compound’s stability in laboratory settings?

Answer:

  • Solubility : Dissolve in DMSO (up to 25 mM) or ethanol, purged with nitrogen to prevent oxidation .
  • Storage : Aliquot and store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles; reconstituted solutions are stable for ≤72 hours .

Advanced: What experimental approaches are used to study the synergistic effects of this compound with other compounds, such as 1,25-dihydroxyvitamin D3?

Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in HL-60 leukemia cells. A CI <1 indicates synergy .
  • Differentiation assays : Measure CD11b/CD14 expression via flow cytometry after co-treatment with this compound (200 μM) and 1,25-dihydroxyvitamin D3 (10 nM) .
  • Transcriptome analysis : Identify overlapping pathways (e.g., MAPK/NF-κB) modulated by the combination .

Basic: How can researchers ensure reproducibility when testing this compound’s activity across different bacterial strains and experimental conditions?

Answer:

  • Standardize inoculum preparation : Use mid-log-phase cultures adjusted to 0.5 McFarland standard .
  • Include quality controls : Test reference strains (e.g., ATCC 29213 for S. aureus) in parallel .
  • Document solvent concentrations : Limit DMSO to ≤1% (v/v) to avoid cytotoxicity .

Advanced: What strategies are effective for analyzing this compound’s impact on cytokine expression in microglial cells under neuroinflammatory conditions?

Answer:

  • LPS-induced inflammation model : Treat BV-2 cells with LPS (1 μg/ml) and this compound (1–10 μM). Measure IL-1β, TNF-α, and iNOS via multiplex immunoassays .
  • Pharmacokinetic integration : Correlate cytokine suppression with this compound’s blood-brain barrier penetration using LC-MS/MS .
  • Single-cell RNA-seq : Resolve heterogeneity in microglial responses to this compound .

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